molecular formula C10H13NO4 B12590018 2-Amino-3-hydroxypropyl 2-hydroxybenzoate CAS No. 876305-12-3

2-Amino-3-hydroxypropyl 2-hydroxybenzoate

Cat. No.: B12590018
CAS No.: 876305-12-3
M. Wt: 211.21 g/mol
InChI Key: MOFMAYROBWVHPX-UHFFFAOYSA-N
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Description

2-Amino-3-hydroxypropyl 2-hydroxybenzoate is an organic compound with the molecular formula C10H13NO4 It is a derivative of benzoic acid, specifically a hydroxybenzoate ester, which features both amino and hydroxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-hydroxypropyl 2-hydroxybenzoate typically involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with 2-amino-3-hydroxypropanol. The reaction can be catalyzed by acidic or basic conditions, often using reagents such as sulfuric acid or sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and solvents that can be easily recycled and reused is also common to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-hydroxypropyl 2-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary amines.

Scientific Research Applications

2-Amino-3-hydroxypropyl 2-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-hydroxypropyl 2-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and amino groups can form hydrogen bonds and other interactions with these targets, influencing their activity and function. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybenzoic acid (Salicylic acid): A precursor in the synthesis of 2-Amino-3-hydroxypropyl 2-hydroxybenzoate.

    3-Amino-2-hydroxybenzoic acid: Another hydroxybenzoate derivative with similar functional groups.

    2-Amino-4-methylpyridinium-4-hydroxybenzolate:

Uniqueness

This compound is unique due to the presence of both amino and hydroxy groups, which allow for diverse chemical reactivity and potential applications. Its specific combination of functional groups makes it a versatile compound in various fields of research and industry.

Properties

CAS No.

876305-12-3

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

(2-amino-3-hydroxypropyl) 2-hydroxybenzoate

InChI

InChI=1S/C10H13NO4/c11-7(5-12)6-15-10(14)8-3-1-2-4-9(8)13/h1-4,7,12-13H,5-6,11H2

InChI Key

MOFMAYROBWVHPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC(CO)N)O

Origin of Product

United States

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